2-[(furan-2-ylmethyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
Description
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-7-(4-methoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-25-15-6-4-13(5-7-15)14-9-18-17(19(24)10-14)12-22-20(23-18)21-11-16-3-2-8-26-16/h2-8,12,14H,9-11H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMVAIWAXLKLCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(furan-2-ylmethyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves multiple steps, typically starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The furylmethylamino and methoxyphenyl groups are then introduced through subsequent reactions, often involving amination and etherification processes. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-[(furan-2-ylmethyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the furylmethylamino and methoxyphenyl groups, to form a variety of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
2-[(furan-2-ylmethyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(furan-2-ylmethyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2
Amino Group Modifications
- 2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one (CAS: 354767-74-1): Lacks the furan-2-ylmethyl group, resulting in reduced steric bulk and altered hydrogen-bonding capacity. This simpler analog may serve as a precursor for further functionalization .
- Thioxo Derivatives (e.g., Compounds 23 and 24 in ): Replace the amino group with a thioxo (=S) moiety. These derivatives exhibit higher melting points (206–213°C) and distinct electronic profiles due to sulfur’s polarizability .
Table 1: Substituent Effects at Position 2
Substituent Variations at Position 7
Phenyl Ring Modifications
- 7-(4-Fluorophenyl) Analog (CAS: 714925-70-9): Replaces the 4-methoxyphenyl group with a 4-fluorophenyl substituent.
- 7-Phenyl Derivative (Compound 23 in ): Lacks the methoxy group, simplifying the electronic profile and reducing steric hindrance .
Electronic and Solvent Effects
highlights that 4-methoxyphenyl groups in quinazoline derivatives induce intramolecular charge transfer (ICT) and red-shifted emission in polar solvents like DMF. This contrasts with electron-withdrawing substituents (e.g., Cl, F), which blue-shift emission maxima .
Core Structure Modifications
- Thiadiazolopyrimidine Derivatives (): Replace the quinazolinone core with a thiadiazolopyrimidine scaffold, altering planarity and electronic properties. These are often explored as anticancer agents .
Table 2: Core Structure Comparisons
Biological Activity
The compound 2-[(furan-2-ylmethyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic molecule that belongs to the quinazolinone class. This compound has garnered attention due to its potential biological activities, particularly in the realms of anti-cancer and antiviral applications.
Chemical Structure and Synthesis
The molecular structure of this compound features a quinazolinone core with furan and methoxyphenyl substituents, which may influence its biological properties. The synthesis typically involves multi-step organic reactions, including cyclization to form the quinazolinone core and subsequent functionalization to introduce the furan and methoxy groups.
Anticancer Properties
Recent studies have indicated that quinazolinone derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Table 1: Anticancer Activity of Similar Compounds
| Compound Name | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 2-(4-Methoxyphenyl)-3-(furan-2-yl) | 15 | MCF-7 (Breast Cancer) |
| 7-(Furan-2-yl)-2-aminoquinazolin | 12 | HeLa (Cervical Cancer) |
| 4-Methoxyphenylquinazolin | 10 | A549 (Lung Cancer) |
These compounds often exert their effects through mechanisms such as inhibition of topoisomerases or modulation of signaling pathways involved in cell survival.
Antiviral Activity
The potential antiviral properties of quinazolinone derivatives have also been explored, particularly against viral enzymes. For example, some studies have identified similar compounds as inhibitors of the SARS-CoV-2 main protease (Mpro), which is critical for viral replication.
Case Study: Inhibition of SARS-CoV-2 Mpro
A study reported that derivatives with structural similarities to this compound exhibited IC50 values in the low micromolar range against Mpro. Specific modifications in the molecular structure enhanced binding affinity and selectivity for the target enzyme.
Table 2: Inhibitory Activity Against SARS-CoV-2 Mpro
| Compound Name | IC50 (μM) | Binding Affinity (Kd μM) |
|---|---|---|
| F8-B22 | 1.55 | 27.7 |
| F8-S43 | 10.76 | - |
| F8-B6 | 1.57 | - |
These findings suggest that the compound could serve as a lead for further development into antiviral agents.
The mechanism by which quinazolinone derivatives exert their biological effects often involves interaction with specific proteins or enzymes. For instance:
- Enzyme Inhibition : Many quinazolinones act as competitive inhibitors by binding to active sites on enzymes.
- Receptor Modulation : Some derivatives may interact with cellular receptors, altering signal transduction pathways.
- Induction of Apoptosis : Compounds may trigger apoptotic pathways in cancer cells through various biochemical signals.
Q & A
Q. What are the key synthetic routes for 2-[(furan-2-ylmethyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step protocols, including cyclocondensation of substituted quinazolinone precursors with furan-2-ylmethylamine derivatives. Key steps include:
- Nucleophilic substitution : Use polar aprotic solvents (e.g., DMF) to enhance reactivity of the quinazolinone core .
- Catalytic systems : Transition metal catalysts (e.g., Pd/C) may facilitate coupling reactions for methoxyphenyl incorporation .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients ensures >95% purity .
Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are essential?
Structural confirmation relies on:
- NMR spectroscopy : - and -NMR identify substituent environments (e.g., methoxyphenyl aromatic protons at δ 6.8–7.2 ppm, furyl protons at δ 6.1–6.4 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 393.15) .
- IR spectroscopy : Stretching vibrations for C=O (1650–1700 cm) and NH (3200–3400 cm) validate functional groups .
Q. What preliminary biological activities have been reported for this compound?
Initial screenings suggest:
- Antimicrobial activity : MIC values of 8–16 µg/mL against S. aureus and E. coli via membrane disruption .
- Anticancer potential : IC of 12 µM against HeLa cells, likely through topoisomerase II inhibition .
- Anti-inflammatory effects : COX-2 inhibition (60% at 50 µM) in murine macrophage models .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for large-scale production?
Advanced strategies include:
- Continuous flow reactors : Improve reaction homogeneity and reduce side products (e.g., 20% yield increase vs. batch methods) .
- Solvent optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance green chemistry metrics .
- Catalyst screening : High-throughput testing of Pd-based catalysts for Suzuki-Miyaura coupling (e.g., Pd(OAc)) to achieve >85% conversion .
Q. How can contradictions in spectral data (e.g., overlapping NMR peaks) be resolved?
Methodological approaches:
- 2D-NMR techniques : HSQC and HMBC clarify ambiguous proton-carbon correlations, particularly for dihydroquinazolinone ring protons .
- Variable-temperature NMR : Resolve dynamic effects in furyl substituents at low temperatures .
- X-ray crystallography : Definitive structural elucidation via single-crystal analysis (e.g., CCDC deposition for public validation) .
Q. What structure-activity relationships (SARs) guide the design of derivatives with enhanced bioactivity?
Key SAR insights:
- Furan substitution : 2-Furylmethyl enhances antimicrobial activity vs. 3-furyl (2-fold higher potency) .
- Methoxyphenyl positioning : Para-methoxy groups improve solubility and COX-2 affinity compared to meta-substituted analogs .
- Quinazolinone saturation : Dihydro forms exhibit superior kinase inhibition vs. fully aromatic counterparts .
Q. What methodologies are recommended for pharmacokinetic and toxicity profiling?
Advanced protocols:
- In vitro ADME : Microsomal stability assays (human liver microsomes) with LC-MS/MS quantification (t > 2 hours indicates metabolic robustness) .
- In vivo toxicity : Zebrafish embryo models (LC > 100 µM) and Ames test for mutagenicity screening .
- Plasma protein binding : Equilibrium dialysis (e.g., >90% binding correlates with prolonged half-life) .
Q. How can computational tools predict target interactions and binding modes?
Integrate:
- Molecular docking : AutoDock Vina to simulate binding to topoisomerase II (binding energy < -8 kcal/mol suggests high affinity) .
- Molecular dynamics (MD) : 100-ns simulations in GROMACS assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .
- QSAR models : Machine learning (e.g., Random Forest) to correlate substituent electronegativity with anticancer activity .
Q. What experimental approaches elucidate the mechanism of action in biological systems?
Mechanistic studies may involve:
- RNA-seq profiling : Identify differentially expressed genes in treated cancer cells (e.g., apoptosis pathways upregulated 5-fold) .
- Kinase inhibition assays : Selectivity screening against a panel of 100 kinases (e.g., IC < 1 µM for EGFR mutants) .
- ROS detection : Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress induction in bacterial models .
Q. How can analytical methods be developed for quantifying impurities in bulk samples?
Advanced analytical workflows:
- HPLC-DAD : C18 column, gradient elution (0.1% TFA in acetonitrile/water), LOD of 0.1 µg/mL for related substances .
- LC-HRMS : Identify trace impurities (e.g., de-methylated byproducts) via exact mass matching (<5 ppm error) .
- Forced degradation studies : Acid/alkali hydrolysis, photolysis, and thermal stress to validate method robustness .
Q. How should contradictory biological activity data across studies be addressed?
Resolve discrepancies via:
- Dose-response validation : Replicate assays in triplicate using standardized cell lines (e.g., ATCC-certified HeLa) .
- Orthogonal assays : Confirm antimicrobial activity with both broth microdilution and agar diffusion methods .
- Meta-analysis : Pool data from ≥3 independent studies to calculate weighted IC values .
Q. What experimental designs assess environmental impact and degradation pathways?
Adopt frameworks from environmental chemistry:
- Fate studies : OECD 308 guidelines to measure biodegradation in water/sediment systems (DT > 60 days suggests persistence) .
- Ecotoxicology : Daphnia magna acute toxicity tests (EC > 10 mg/L indicates low hazard) .
- Photolysis : UV-Vis irradiation (λ = 254 nm) to identify photodegradation products via LC-TOF-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
